Home > Products > Screening Compounds P142050 > cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)
cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) - 2489429-98-1

cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)

Catalog Number: EVT-6421452
CAS Number: 2489429-98-1
Molecular Formula: C17H24N2O4Pt
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cisplatin (cis-Diamminedichloroplatinum(II))

Compound Description: Cisplatin is a widely used chemotherapy drug belonging to the platinum-based antineoplastic agents class. Its chemical structure consists of a central platinum atom coordinated to two ammonia molecules and two chloride ions in a square planar geometry. Cisplatin exerts its anticancer activity by binding to DNA, primarily forming intrastrand crosslinks between adjacent guanine bases, which disrupts DNA replication and transcription, ultimately leading to cell death [].

Relevance: Cisplatin serves as a fundamental structural analog to cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II). Both compounds share the core "cis-diamineplatinum(II)" moiety, indicating their classification as platinum-based anticancer agents. The presence of labile leaving groups, chloride ions in cisplatin and oxalate in cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II), further highlights their structural similarity and potential for DNA interaction [, ]. Notably, research often explores analogs of cisplatin to overcome drug resistance and minimize side effects, placing cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) within this development framework.

Oxaliplatin ((1R,2R-Diaminocyclohexane)oxalatoplatinum(II))

Compound Description: Oxaliplatin is another platinum-based chemotherapy drug with structural similarities to cisplatin. The key difference lies in the carrier ligand; oxaliplatin incorporates (1R,2R)-diaminocyclohexane (DACH) instead of the two ammonia molecules found in cisplatin []. This structural modification confers distinct pharmacological properties to oxaliplatin, including a different spectrum of activity against certain cancers and a reduced likelihood of causing nephrotoxicity compared to cisplatin [].

(1,2-Diaminocyclohexane)platinum(IV) complexes

Compound Description: This refers to a class of platinum(IV) complexes that contain 1,2-diaminocyclohexane (DACH) as a carrier ligand and various axial and equatorial ligands. These complexes represent a strategy to improve upon the properties of platinum(II) drugs like cisplatin and oxaliplatin []. The axial ligands, often halogens or carboxylates, can modulate the compound's reduction potential, lipophilicity, and cellular uptake, thereby influencing its overall efficacy and toxicity [].

Relevance: Although cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) is a platinum(II) complex, it shares structural similarities with (1,2-diaminocyclohexane)platinum(IV) complexes, specifically regarding the use of a diamine carrier ligand. The presence of the (S,S)-1,2-diaminodiamantane ligand in the target compound, compared to the DACH ligand in the platinum(IV) complexes, introduces variations in steric hindrance and conformational flexibility, potentially impacting their DNA binding modes and biological activity [, ]. This comparison highlights how modifications to the diamine carrier ligand within platinum complexes can lead to diverse chemical and biological properties.

trans-[(R,R)-1,2-Diaminocyclohexane]dichloroplatinum(II) and trans-[(S,S)-1,2-Diaminocyclohexane]dichloroplatinum(II)

Compound Description: These compounds are geometric isomers of oxaliplatin, featuring a trans configuration of the chloride ligands with respect to the platinum center. Like oxaliplatin, they utilize the (R,R)- or (S,S)-enantiomers of 1,2-diaminocyclohexane (DACH) as the carrier ligand []. These trans isomers have been investigated for their antitumor properties and may exhibit distinct mechanisms of action and biological profiles compared to their cis counterparts [].

Relevance: These trans-platinum(II) complexes, along with oxaliplatin, highlight the significant impact that stereochemistry can have on the biological activity of platinum-based anticancer agents [, , ]. While cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) possesses a cis configuration like cisplatin and oxaliplatin, it differs in the specific diamine ligand and the choice of the leaving group. Nevertheless, comparing its activity to these trans isomers underscores the importance of considering isomerism and stereochemical variations when developing novel platinum-based drugs and understanding their structure-activity relationships.

Compound Description: This series of complexes incorporates aminotris(methylenephosphonic acid) as a bone-seeking (osteotropic) ligand, intended to direct the platinum moiety specifically to bone tissue, which is a common site for metastasis []. These complexes use various isomers of cyclohexane-1,2-diamine (chxn) as the carrier ligand, analogous to oxaliplatin. This design aims to combine the antitumor properties of platinum with the targeted delivery afforded by the bone-seeking ligand, potentially leading to enhanced efficacy against bone malignancies [].

Relevance: These complexes are relevant to cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) due to their shared use of diamine ligands and the concept of targeted drug delivery in platinum-based chemotherapy. Although they differ in the specific diamine and leaving groups, the underlying principle of using a carrier ligand for targeted accumulation remains relevant [].

Overview

Cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) is a chiral platinum complex that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is characterized by its unique molecular structure, which incorporates the diamond-like framework of 1,2-diaminodiamantane and oxalate ligands coordinated to platinum(II). The interest in such complexes arises from their promising biological activities and their ability to overcome limitations associated with traditional platinum-based chemotherapeutics.

Source

The synthesis and evaluation of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) have been documented in various scientific studies, particularly focusing on its antiproliferative activity against cancer cell lines. Key research has been published in reputable journals such as Dalton Transactions and the Journal of Medicinal Chemistry, where the synthesis methods and biological evaluations are detailed .

Classification

Cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) can be classified as a platinum(II) complex. It belongs to a broader category of metal-based anticancer agents, specifically those utilizing platinum as a central atom. The compound is also categorized under chiral complexes, which are significant in medicinal chemistry due to their varied biological activity based on stereochemistry.

Synthesis Analysis

Methods

The synthesis of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) typically involves a multi-step process:

  1. Preparation of Starting Materials: The initial step includes the synthesis of 1,2-diaminodiamantane, which can be derived from readily available precursors through established organic synthesis techniques.
  2. Formation of Platinum Complex: The complex is synthesized by reacting 1,2-diaminodiamantane with potassium oxalatoplatinate(II). The reaction is performed in an isopropanol-water mixture at elevated temperatures (around 70 °C) for an extended period (72 hours), ensuring complete coordination of the ligand to the platinum center .
  3. Purification: Post-reaction, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and enantiomeric excess.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to favor the formation of the desired cis-isomer. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

Cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) features a square planar geometry typical for platinum(II) complexes. The structure consists of:

  • Platinum Center: Coordinated by two nitrogen atoms from 1,2-diaminodiamantane and two oxygen atoms from oxalate ligands.
  • Chiral Framework: The presence of chiral diamine introduces stereogenic centers that influence the biological activity.

Data

The molecular formula for cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) is C14H22N2O4Pt. Key structural data includes:

  • Molecular weight: Approximately 426.5 g/mol.
  • Coordination number: 4 (due to square planar geometry).
Chemical Reactions Analysis

Reactions

Cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) undergoes various chemical reactions typical for metal complexes:

  • Ligand Exchange Reactions: The oxalate ligands can be replaced by other bidentate ligands under specific conditions.
  • Redox Reactions: Platinum(II) can be oxidized to platinum(IV), which may alter its reactivity and biological properties.

Technical Details

The stability and reactivity of this compound are influenced by its electronic configuration and steric hindrance provided by the diamantane framework. Such properties are essential when considering its interaction with biological targets.

Mechanism of Action

Process

The mechanism by which cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) exerts its anticancer effects involves:

  1. Cellular Uptake: The complex enters cancer cells through passive diffusion or facilitated transport mechanisms.
  2. DNA Interaction: Once inside the cell, it forms covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular stress responses that culminate in programmed cell death (apoptosis).

Data

Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an effective chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and isopropanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of platinum complexes, particularly in forming adducts with nucleophiles such as DNA bases.

Relevant data from studies indicate that this compound maintains high purity levels (>99% purity) after synthesis .

Applications

Cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) holds promise in several scientific applications:

  • Anticancer Research: It is primarily investigated for its potential use in cancer therapy due to its ability to induce apoptosis in malignant cells.
  • Pharmaceutical Development: As a novel platinum-based drug candidate, it may lead to improved therapeutic outcomes compared to existing treatments.

Research continues into optimizing its efficacy and minimizing side effects associated with platinum-based therapies .

Properties

CAS Number

2489429-98-1

Product Name

cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)

IUPAC Name

(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;2-methoxy-2-oxoacetic acid;platinum(2+)

Molecular Formula

C17H24N2O4Pt

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C14H20N2.C3H4O4.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;1-7-3(6)2(4)5;/h7-12,15-16H,1-6H2;1H3,(H,4,5);/q-2;;+2

InChI Key

CPMIZOKXNCGNCX-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)O.C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].[Pt+2]

Canonical SMILES

COC(=O)C(=O)O.C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.